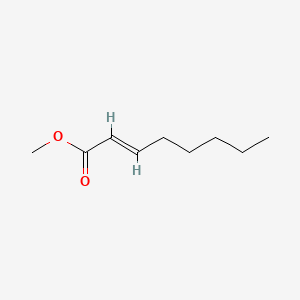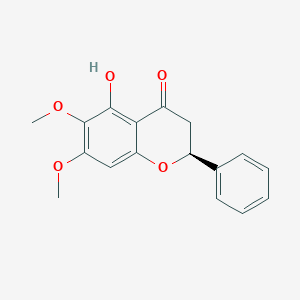
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole
Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The compound "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole" is a specific benzimidazole derivative that, while not directly synthesized or analyzed in the provided papers, shares structural similarities with the compounds discussed in the research. These papers explore various synthetic routes, molecular structures, chemical reactions, and physical and chemical properties of benzimidazole derivatives, which can provide insights into the analysis of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of iodine or iodine-containing reagents. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results . Another study reported the synthesis of benzimidazole and benzothiazole derivatives through molecular iodine-mediated oxidative cyclization, which also led to the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines . These methods highlight the versatility of iodine in promoting cyclization reactions, which could be relevant for the synthesis of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, the structure of novel phenylazopyrimidone dyes was characterized using these techniques . Additionally, the crystal structure of a specific benzimidazole derivative was determined by single-crystal X-ray diffraction . These analytical methods are crucial for determining the molecular structure and confirming the identity of synthesized compounds, including potential derivatives of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including cyclocondensation and reactions with different reagents to form new bonds. For instance, a series of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles were synthesized via cyclocondensation reactions . The use of phenyliodosophthalate (PhI(Phth)), a hypervalent iodine reagent, in the synthesis of benzimidazole-fused iminosugars also demonstrates the reactivity of benzimidazole derivatives in radical fragmentation/cyclization reactions . These reactions could be relevant for the chemical modification of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The effect of substituents on the absorption ability of phenylazopyrimidones was examined, showing that electron-withdrawing and electron-donating groups affect these properties . The antimicrobial and antifungal activities of certain benzimidazole derivatives were also evaluated, indicating their potential as bioactive molecules . These properties are important for understanding the behavior of benzimidazole derivatives in different environments and could inform the potential applications of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".
Scientific Research Applications
Microwave-Mediated Synthesis and Antibacterial Activity
Raut et al. (2011) explored the synthesis of novel 2-(substituted biphenyl) benzimidazoles, including derivatives of 2-(4-iodophenyl)-1H-benzimidazole. They utilized a microwave-mediated Suzuki-Miyaura coupling method, which showed advantages like shorter reaction times and higher yields. The synthesized compounds were tested for antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, demonstrating potential biomedical applications (Raut et al., 2011).
Ruthenium-Catalyzed C–H Bond Functionalization
Kobayashi et al. (2014) investigated the regioselective monoarylation of 2-phenylbenzimidazole, demonstrating a method to synthesize novel 2-(biphenyl-2-yl)benzimidazoles with good to excellent yields. This process involved the reaction of 1-methyl-2-phenyl-1H-benzimidazole with 4-iodoanisole, showcasing a chemical application in creating new benzimidazole derivatives (Kobayashi et al., 2014).
Synthesis and Antimicrobial Activity of Pd(II) and Pt(II) Complexes
Mansour and Abdel-Ghani (2015) synthesized new cis-platin analogs, PdII and PtII complexes, using 2-(4-iodophenyl)-1H-benzimidazole derivatives. These complexes, designed as potential antitumor compounds, showed significant cytotoxic activities against various cancer cell lines and exhibited antibacterial activity against a range of bacteria. This research highlights the potential use of these compounds in cancer treatment and as antimicrobial agents (Mansour & Abdel-Ghani, 2015).
Corrosion Inhibition for Mild Steel
Yadav et al. (2013) investigated the corrosion inhibition properties of benzimidazole derivatives, including those based on 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, for mild steel in hydrochloric acid. Their findings suggested that these compounds could serve as effective corrosion inhibitors, a significant application in industrial processes and maintenance (Yadav et al., 2013).
Benzimidazole Inhibitors of DNA Repair Enzyme
White et al. (2000) focused on the development of 2-aryl-1H-benzimidazole-4-carboxamides as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors have potential clinical applications as resistance-modifying agents in cancer chemotherapy, enhancing the effectiveness of certain cancer treatments (White et al., 2000).
properties
IUPAC Name |
2-(4-iodophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPNMWQFEAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268992 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenyl)-1-phenyl-1H-benzimidazole | |
CAS RN |
760212-42-8 | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760212-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

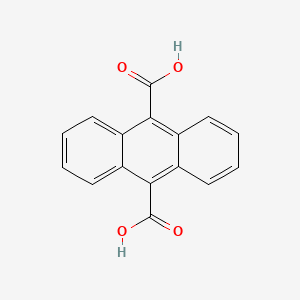
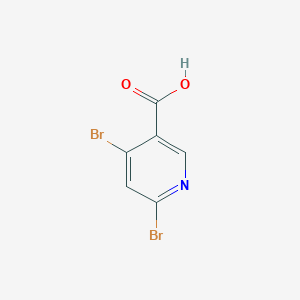

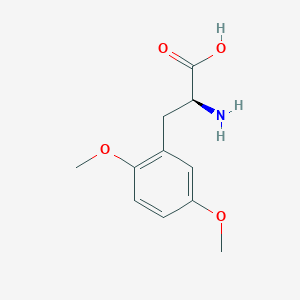


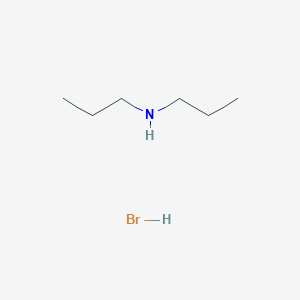
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
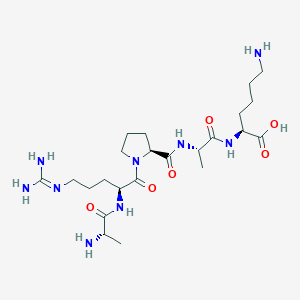
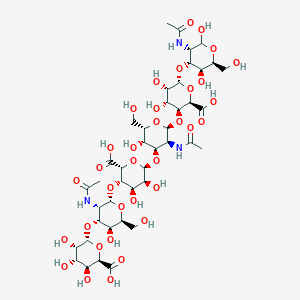
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
